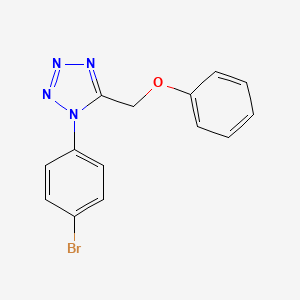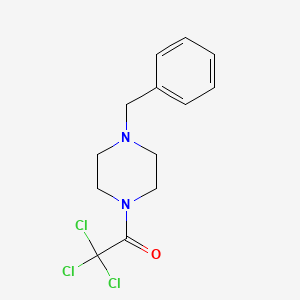![molecular formula C17H23NO3 B5695523 methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)
methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate, also known as MCCP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized through various methods. MCCP has been found to have unique biochemical and physiological effects, making it an attractive compound for further research.
Mécanisme D'action
The mechanism of action of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is not fully understood. However, it is believed that methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to have unique biochemical and physiological effects. In animal studies, methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to reduce pain and inflammation, as well as decrease fever. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is its low toxicity, making it a safe compound to use in lab experiments. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate research. One direction is to further investigate the anti-inflammatory and analgesic properties of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate and its potential as a new drug for the treatment of pain and inflammation. Another direction is to investigate the antifungal and antibacterial properties of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate and its potential as a new antibiotic. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate and its effects on different biological systems.
Méthodes De Synthèse
Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate can be synthesized through various methods, including the reaction of 4-aminobenzoic acid with 3-cyclohexylpropanoic acid and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. Another method involves the reaction of 4-nitrobenzoic acid with 3-cyclohexylpropanoic acid and subsequent reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride.
Applications De Recherche Scientifique
Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to have potential applications in various fields of scientific research. One of the most significant applications of methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate is in the field of medicinal chemistry. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
methyl 4-(3-cyclohexylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSMUCLWPVBJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)